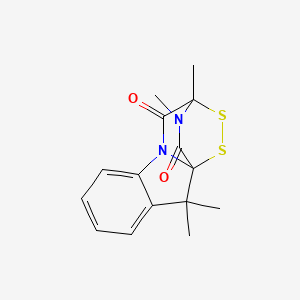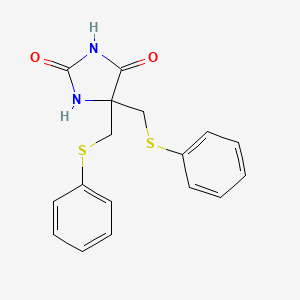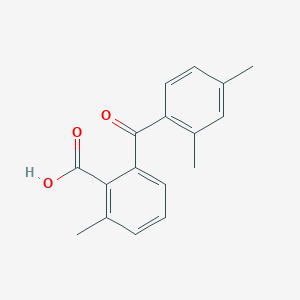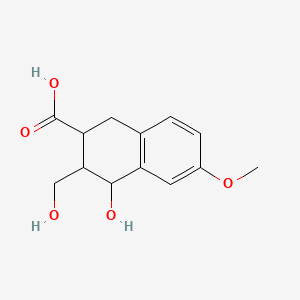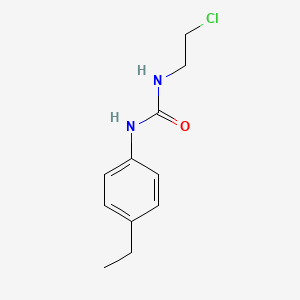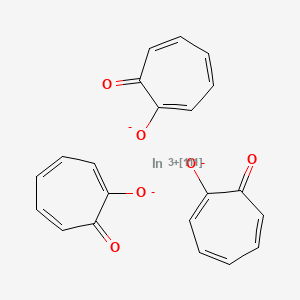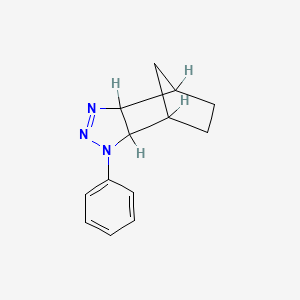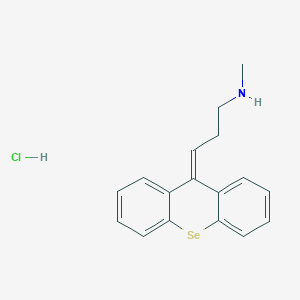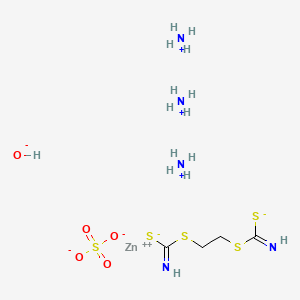
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is a complex chemical compound with a unique structure that includes zinc and sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves multiple steps, including the reaction of zinc salts with sulfur-containing ligands. The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using zinc sulfate and other sulfur-containing reagents. The process is optimized to achieve high yields and purity, often involving purification steps such as crystallization or filtration .
Analyse Chemischer Reaktionen
Types of Reactions
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc and sulfur atoms, which can participate in redox processes .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate has several scientific research applications:
Wirkmechanismus
The mechanism of action of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves its interaction with molecular targets such as enzymes and proteins. The zinc atoms can coordinate with active sites, altering the function of these biomolecules. Additionally, the sulfur atoms can participate in redox reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc sulfate
- Zinc hydroxide
- Zinc sulfide
- Triazole derivatives
Uniqueness
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is unique due to its complex structure, which combines zinc and sulfur atoms in a specific arrangement. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C4H19N5O5S5Zn |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate |
InChI |
InChI=1S/C4H8N2S4.3H3N.H2O4S.H2O.Zn/c5-3(7)9-1-2-10-4(6)8;;;;1-5(2,3)4;;/h1-2H2,(H2,5,7)(H2,6,8);3*1H3;(H2,1,2,3,4);1H2;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
CIUIUMSJUSUKGY-UHFFFAOYSA-L |
Kanonische SMILES |
C(CSC(=N)[S-])SC(=N)[S-].[NH4+].[NH4+].[NH4+].[OH-].[O-]S(=O)(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


